molecular formula C14H9Cl2FN4O B2879673 2,6-dichloro-5-fluoro-N-{2-methylimidazo[1,2-a]pyridin-6-yl}pyridine-3-carboxamide CAS No. 1375173-39-9

2,6-dichloro-5-fluoro-N-{2-methylimidazo[1,2-a]pyridin-6-yl}pyridine-3-carboxamide

Cat. No.: B2879673
CAS No.: 1375173-39-9
M. Wt: 339.15
InChI Key: UJAVHTRSJNKHOE-UHFFFAOYSA-N
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Description

2,6-Dichloro-5-fluoro-N-{2-methylimidazo[1,2-a]pyridin-6-yl}pyridine-3-carboxamide is a complex heterocyclic compound It features a pyridine ring substituted with chlorine and fluorine atoms, and an imidazo[1,2-a]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-5-fluoro-N-{2-methylimidazo[1,2-a]pyridin-6-yl}pyridine-3-carboxamide typically involves multiple steps:

    Formation of the Imidazo[1,2-a]pyridine Moiety: This can be achieved through the cyclization of 2-aminopyridine derivatives with α-haloketones under basic conditions.

    Introduction of the Fluorine and Chlorine Substituents: Halogenation reactions using reagents like N-chlorosuccinimide (NCS) and Selectfluor can be employed to introduce chlorine and fluorine atoms at specific positions on the pyridine ring.

    Amidation Reaction: The final step involves coupling the halogenated pyridine with the imidazo[1,2-a]pyridine derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: The imidazo[1,2-a]pyridine moiety can participate in redox reactions, potentially altering its electronic properties.

    Coupling Reactions: The carboxamide group can engage in coupling reactions with various nucleophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Oxidized forms of the imidazo[1,2-a]pyridine moiety.

    Reduction Products: Reduced forms of the imidazo[1,2-a]pyridine moiety.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, derivatives of this compound may serve as probes or inhibitors for studying enzyme functions and signaling pathways. Its structural features make it a candidate for drug discovery, particularly in targeting specific proteins or receptors.

Medicine

Medicinally, this compound could be investigated for its potential therapeutic effects. Its ability to interact with biological targets suggests applications in developing treatments for diseases such as cancer, infections, and neurological disorders.

Industry

In the industrial sector, this compound might be used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2,6-dichloro-5-fluoro-N-{2-methylimidazo[1,2-a]pyridin-6-yl}pyridine-3-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The halogen atoms and the imidazo[1,2-a]pyridine moiety can form strong interactions with these targets, potentially inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloro-5-fluoropyridine-3-carboxamide: Lacks the imidazo[1,2-a]pyridine moiety, making it less complex.

    2,6-Dichloro-5-fluoro-N-phenylpyridine-3-carboxamide: Contains a phenyl group instead of the imidazo[1,2-a]pyridine moiety.

    2,6-Dichloro-5-fluoro-N-{2-methylimidazo[1,2-a]pyridin-3-yl}pyridine-3-carboxamide: The position of the imidazo[1,2-a]pyridine moiety is different.

Uniqueness

The uniqueness of 2,6-dichloro-5-fluoro-N-{2-methylimidazo[1,2-a]pyridin-6-yl}pyridine-3-carboxamide lies in its specific substitution pattern and the presence of both halogen atoms and the imidazo[1,2-a]pyridine moiety. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2,6-dichloro-5-fluoro-N-(2-methylimidazo[1,2-a]pyridin-6-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2FN4O/c1-7-5-21-6-8(2-3-11(21)18-7)19-14(22)9-4-10(17)13(16)20-12(9)15/h2-6H,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJAVHTRSJNKHOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(C=CC2=N1)NC(=O)C3=CC(=C(N=C3Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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